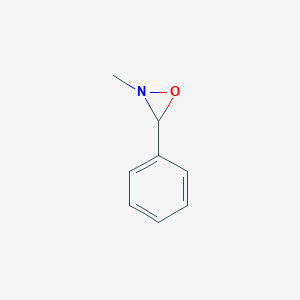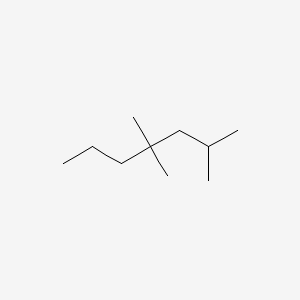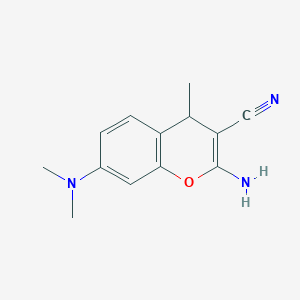
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the family of 4H-chromenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino and nitrile groups in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the Knoevenagel condensation followed by a Michael addition. This involves the reaction of aldehydes, malononitrile, and 3-dimethylaminophenol under basic conditions . The reaction is usually carried out in ethanol with piperidine as a catalyst. The product is then purified by recrystallization.
Análisis De Reacciones Químicas
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits cytotoxic activity and is studied for its potential as an anticancer agent.
Medicine: Due to its biological activity, it is explored for drug development, particularly in cancer therapy.
Industry: It is used in the synthesis of dyes and pigments due to its chromene structure.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways. It is believed to interfere with the mitochondrial pathway, leading to cell death .
Comparación Con Compuestos Similares
Similar compounds include other 4H-chromene derivatives such as 2-Amino-7-(dimethylamino)-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile and 2-Amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of amino and nitrile groups in 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile makes it particularly versatile for various applications.
Propiedades
Número CAS |
1196153-03-3 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C13H15N3O/c1-8-10-5-4-9(16(2)3)6-12(10)17-13(15)11(8)7-14/h4-6,8H,15H2,1-3H3 |
Clave InChI |
YZZOFQIGFJRVCN-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=C(C=C2)N(C)C)OC(=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


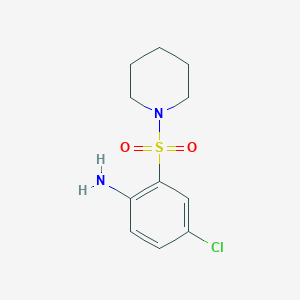

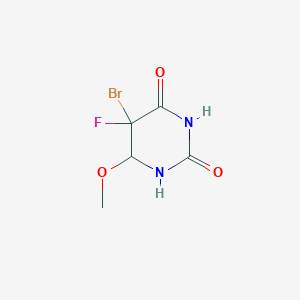
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
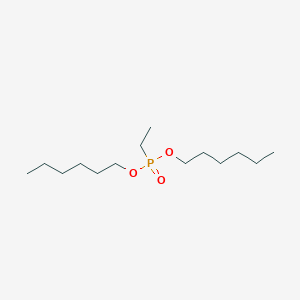
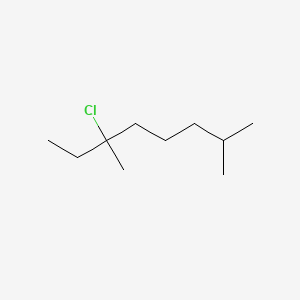

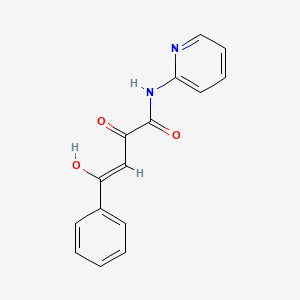
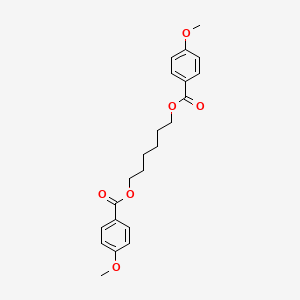

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
